molecular formula C7H7NO2 B1500870 7H-Oxazolo[3,2-A]pyridin-7-OL CAS No. 201532-34-5

7H-Oxazolo[3,2-A]pyridin-7-OL

Cat. No.: B1500870
CAS No.: 201532-34-5
M. Wt: 137.14 g/mol
InChI Key: FBENNMMAWQRPEH-UHFFFAOYSA-N
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Description

7H-Oxazolo[3,2-A]pyridin-7-OL is a bicyclic heterocyclic compound featuring fused oxazole and pyridine rings with a hydroxyl group at the 7-position.

Properties

IUPAC Name

7H-[1,3]oxazolo[3,2-a]pyridin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-6-1-2-8-3-4-10-7(8)5-6/h1-6,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBENNMMAWQRPEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=COC2=CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10666176
Record name 7H-[1,3]Oxazolo[3,2-a]pyridin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201532-34-5
Record name 7H-[1,3]Oxazolo[3,2-a]pyridin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

7H-Oxazolo[3,2-A]pyridin-7-OL is a bicyclic compound characterized by a fused oxazole and pyridine ring system, notable for its potential biological activities. The presence of both nitrogen and oxygen heteroatoms in its structure enhances its chemical reactivity and interaction with biological targets, making it a compound of interest in medicinal chemistry.

The compound features a hydroxyl group at the 7-position of the oxazole ring, which may improve solubility and biological interactions compared to similar compounds lacking this substitution. Its ability to undergo nucleophilic substitutions and cyclization reactions allows for the synthesis of various derivatives that can exhibit distinct biological activities.

Biological Activities

Research indicates that this compound and its derivatives possess significant pharmacological properties, particularly in the following areas:

  • Anti-HIV Activity : Certain derivatives have shown potential as anti-HIV agents. The structural features of these compounds may enhance their binding to viral proteins or enzymes involved in the HIV replication cycle.
  • Acetylcholinesterase Inhibition : Compounds related to this class have been evaluated for their ability to inhibit human acetylcholinesterase (hAChE), an enzyme associated with Alzheimer's disease. In vitro studies have demonstrated that some derivatives exhibit IC50 values in the low micromolar range, indicating promising inhibitory activity .
  • Mitochondrial Uncoupling : Novel derivatives have been explored for their role as mitochondrial uncouplers, which can increase cellular respiration and energy expenditure. For instance, one derivative exhibited an EC50 of 3.6 μM in L6 myoblasts, suggesting potential applications in treating metabolic diseases such as fatty liver disease .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound derivatives has been extensively studied. The presence of specific functional groups and the overall molecular architecture significantly influence their biological activities:

Derivative Biological Activity IC50/EC50 Value Notes
Compound AhAChE Inhibition1.00 µMStrong binding affinity confirmed via docking.
Compound BAnti-HIVNot specifiedPotential interaction with viral proteins.
Compound CMitochondrial uncoupling3.6 µMEffective in increasing cellular respiration.

Case Studies

  • Anti-HIV Properties : A study investigated various derivatives of this compound for their anti-HIV activity. Results indicated that certain compounds effectively inhibited HIV replication in vitro, highlighting their potential therapeutic applications.
  • Alzheimer’s Disease Research : Another study focused on the inhibition of hAChE by derivatives of this compound class, revealing that several compounds exhibited strong inhibition comparable to established drugs like donepezil. This suggests that they could be developed further as treatments for Alzheimer's disease.
  • Metabolic Disease Applications : Research on mitochondrial uncouplers derived from this compound showed efficacy in reducing liver triglyceride levels in animal models without adverse effects, indicating a promising avenue for obesity treatment.

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles
7H-Oxazolo[3,2-A]pyridin-7-OL serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it an essential component in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.

Table 1: Summary of Synthesis Applications

Application AreaDescription
Organic Synthesis Used as a precursor for developing other heterocycles
Catalysis Acts as a catalyst in specific reactions involving heterocycles
Functionalization Enables the functionalization of various substrates

Biological Activities

Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits significant biological activities, including antimicrobial and anticancer effects. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including those associated with lung and breast cancers.

Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of oxazolo derivatives on human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics, suggesting their potential as anticancer agents .

Medicinal Chemistry

Drug Development Potential
The compound is under investigation for its potential use in drug development, particularly as a kinase inhibitor and anti-inflammatory agent. Its structural features allow it to interact with specific molecular targets involved in disease pathways.

Table 2: Medicinal Applications

Application AreaPotential Use
Kinase Inhibition Targeting specific kinases involved in cancer progression
Anti-inflammatory Agents Reducing inflammation in various diseases
Antiviral Activity Investigated for potential antiviral properties

Materials Science

Novel Polymers and Electronic Materials
The unique properties of this compound make it suitable for applications in materials science. It can be utilized in the development of novel polymers with enhanced mechanical and thermal properties.

Case Study: Polymer Development
Research has demonstrated that incorporating oxazolo derivatives into polymer matrices can improve their thermal stability and mechanical strength, making them suitable for advanced material applications .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize 7H-Oxazolo[3,2-A]pyridin-7-OL, we compare it with three classes of related heterocycles: thiazolo-triazinones, furopyridinols, and pyrido-pyrazines. Key differences in ring systems, substituents, and bioactivity are highlighted below.

Thiazolo[3,2-b]-1,2,4-Triazinone Derivatives

  • Structural Overlay: Molecular overlay studies indicate that thiazolo[3,2-b]-triazinone nuclei share >60% similarity with thieno[2,3-d]pyrimidinones, suggesting comparable spatial and electronic profiles .
  • Functional Modifications: Replacement of linker fragments (e.g., methylene groups) and substituent additions (e.g., carboxylic acids) enhance bioactivity in thiazolo-triazinones, implying that similar strategies could optimize this compound .
  • Key Differences: Oxazole vs. Hydroxyl Group: The 7-OH group in this compound introduces hydrogen-bonding capacity absent in non-hydroxylated thiazolo-triazinones.

Furopyridinols (e.g., 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol)

  • Regulatory Relevance : These compounds are recognized as impurities in pharmaceuticals like pyridoxine hydrochloride, indicating stability concerns under manufacturing conditions .
  • Structural Comparison: Furan vs. Oxazole: The furan ring lacks the nitrogen atom present in oxazole, reducing hydrogen-bond acceptor sites. Substituent Effects: Methyl groups at the 6-position in furopyridinols may sterically hinder interactions compared to the hydroxyl group in this compound .

Pyrido[1,2-a]pyrazine Derivatives

  • Example: ((7S,9αS)-Octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)-methanol .
  • Key Contrasts: Saturation: The pyrido-pyrazine derivative is fully saturated, enhancing conformational flexibility versus the planar, aromatic this compound. Functional Groups: The methanol side chain in pyrido-pyrazines may confer different solubility and metabolic profiles.

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Bioactivity/Use Reference Yield (Synthesis)
This compound Oxazole + Pyridine 7-OH Limited data (Theoretical) N/A
Thiazolo[3,2-b]-triazinone Thiazole + Triazinone Carboxylic acid derivatives Antimicrobial, enzyme inhibition Not specified
6-Methyl-furo[3,4-c]pyridin-7-ol Furan + Pyridine 6-CH3, 7-OH Pharmaceutical impurity N/A
Pyrido[1,2-a]pyrazine Saturated pyridine + pyrazine 7-CH2OH Not specified N/A

Research Findings and Implications

  • Synthetic Feasibility: Analogous oxazolo-pyrimidinones (e.g., 5-amino-3-ethyl derivatives) achieve synthesis yields up to 80%, suggesting viable routes for this compound via hydroxylation or cyclization strategies .
  • Biological Potential: Thiazolo-triazinones with methylene linkers exhibit enhanced activity, implying that this compound could be optimized through analogous substitutions .
  • Stability Considerations: Furopyridinols’ role as degradation products highlights the need to assess this compound’s stability under physiological or storage conditions .

Preparation Methods

Microwave-Induced Synthesis of Fused Oxazolo[3,2-a]pyridine-5-ols

An alternative and rapid synthetic method employs microwave irradiation to synthesize 7H-oxazolo[3,2-a]pyridin-7-ol derivatives substituted at the 7-position with phenyl or thiophene groups.

  • Method Highlights:

    • Microwave irradiation accelerates reaction times significantly compared to conventional heating
    • Efficient formation of fused oxazole rings with high purity
    • Suitable for synthesizing 7-(substituted phenyl)-2-thiophene-2-yl-7H-oxazolo[3,2-a]pyridine-5-ol and related compounds
  • Reaction Conditions:

    • Starting materials: Appropriate substituted phenyl or thiophene derivatives
    • Microwave power and time optimized for maximum yield (details typically in the range of minutes)
    • Confirmation by physico-chemical and spectral techniques
  • Advantages:

    • Time-saving and environmentally friendly
    • High yields and purity
    • Potential for antimicrobial activity screening of products
Parameter Details
Reaction Type Microwave-assisted synthesis
Substrate Types Substituted phenyl and thiophene derivatives
Product Type This compound derivatives
Advantages Rapid, efficient, high purity

Table 2: Summary of microwave-induced synthesis of this compound derivatives.

Summary and Comparative Analysis

Method Key Features Advantages Limitations
One-Pot Cyclocondensation Metal-free, regioselective, fluorinated derivatives High yields, versatile substrate scope Requires inert atmosphere, longer reaction time (12 h)
Microwave-Induced Synthesis Rapid, efficient, environmentally friendly Short reaction times, high purity Limited substrate scope reported
Rearrangement Approach Mild conditions, fast, mechanistic insights Access to complex fused systems Indirect method for this compound

Q & A

Q. What strategies ensure regioselective synthesis of this compound derivatives with multiple reactive sites?

  • Answer :
  • Directing groups : Introduce -OMe or -F substituents to guide cyclization, as shown in fluorinated oxazolo[3,2-a]pyrimidin-7-one syntheses .
  • Microwave-assisted synthesis : Enhances regioselectivity by reducing side reactions (e.g., 100 W, 120°C, 30 min) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7H-Oxazolo[3,2-A]pyridin-7-OL
Reactant of Route 2
7H-Oxazolo[3,2-A]pyridin-7-OL

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